Hsp70-derived octapeptide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

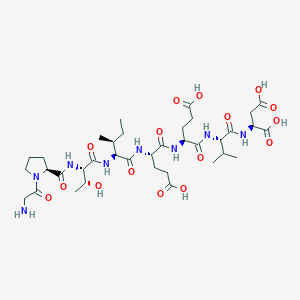

Formule moléculaire |

C36H58N8O16 |

|---|---|

Poids moléculaire |

858.9 g/mol |

Nom IUPAC |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3R)-2-[[(2S)-1-(2-aminoacetyl)pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]butanedioic acid |

InChI |

InChI=1S/C36H58N8O16/c1-6-17(4)28(42-35(58)29(18(5)45)43-32(55)22-8-7-13-44(22)23(46)15-37)34(57)39-19(9-11-24(47)48)30(53)38-20(10-12-25(49)50)31(54)41-27(16(2)3)33(56)40-21(36(59)60)14-26(51)52/h16-22,27-29,45H,6-15,37H2,1-5H3,(H,38,53)(H,39,57)(H,40,56)(H,41,54)(H,42,58)(H,43,55)(H,47,48)(H,49,50)(H,51,52)(H,59,60)/t17-,18+,19-,20-,21-,22-,27-,28-,29-/m0/s1 |

Clé InChI |

ZFLYGBZWZFFSEA-KXIJWNIYSA-N |

SMILES isomérique |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@@H]1CCCN1C(=O)CN |

SMILES canonique |

CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)C)C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(C(C)O)NC(=O)C1CCCN1C(=O)CN |

Origine du produit |

United States |

Foundational & Exploratory

Unveiling the Cellular Nexus: A Technical Guide to the Localization of Hsp70-Derived Octapeptide Binding

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide illuminates the cellular localization of Hsp70-derived octapeptide binding, a critical interaction in maintaining protein homeostasis. Heat shock protein 70 (Hsp70) plays a pivotal role in the cellular stress response, protein folding, and degradation. Its function is often modulated through interactions with co-chaperones, many of which contain tetratricopeptide repeat (TPR) domains. A conserved octapeptide at the C-terminus of Hsp70, with the sequence GPTIEEVD , serves as a primary docking site for these TPR domains. Understanding the subcellular sites of this binding is crucial for elucidating the diverse functions of Hsp70 and for the development of therapeutics targeting this essential chaperone system.

Quantitative Analysis of Hsp70 Octapeptide-TPR Domain Interactions

The binding affinity between the Hsp70 C-terminal octapeptide and various TPR domain-containing proteins has been quantified in several studies. These interactions are typically in the micromolar range, indicating a dynamic and reversible association that is essential for the Hsp70 chaperone cycle.

| TPR Domain-Containing Protein | Hsp70 C-terminal Peptide/Protein | Binding Affinity (Kd) | Experimental Method |

| CHIP | Hsc70 | 0.62 ± 0.06 µM | Fluorescence Polarization |

| CHIP | Hsp72 | 0.51 ± 0.03 µM | Fluorescence Polarization |

| Hop | Hsc70 | ~2-fold tighter than Hsp90 | Not specified |

| DnaJC7 | Hsc70 | ~2-fold tighter than Hsp90 | Not specified |

| Tom70 | Hsp70 C-terminal peptide | Not specified | Not specified |

| UBP | Hsp70 C-terminal peptide | 225 µM | Nuclear Magnetic Resonance |

Signaling and Functional Pathways

The binding of the this compound to TPR domains is a key regulatory step in the Hsp70 chaperone machinery. This interaction facilitates the transfer of substrate proteins for degradation or refolding and is integral to the cellular stress response.

Experimental Protocols

Fluorescence Microscopy for Visualization of Cellular Localization

This protocol outlines the use of fluorescence microscopy to visualize the subcellular localization of the this compound binding.

Workflow:

Methodology:

-

Cell Culture and Transfection:

-

Culture a suitable cell line (e.g., HeLa or HEK293T) on glass coverslips.

-

Transfect the cells with a plasmid encoding a TPR-domain containing protein fused to a fluorescent protein (e.g., pEGFP-CHIP) using a standard transfection reagent. Allow for protein expression for 24-48 hours.

-

-

Peptide Labeling and Incubation:

-

Synthesize the this compound (GPTIEEVD) with a fluorescent tag (e.g., TMR or Alexa Fluor 594) at the N-terminus.

-

Incubate the transfected cells with the fluorescently labeled octapeptide at a final concentration of 1-10 µM in serum-free media for 1-4 hours.

-

-

Cell Fixation and Permeabilization:

-

Wash the cells three times with phosphate-buffered saline (PBS).

-

Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Wash three times with PBS.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

Wash three times with PBS.

-

-

Counterstaining:

-

Incubate the cells with DAPI (1 µg/mL) in PBS for 5 minutes to stain the nuclei.

-

For mitochondrial staining, incubate live cells with MitoTracker Red CMXRos (100 nM) for 30 minutes before fixation.

-

Wash three times with PBS.

-

-

Imaging and Analysis:

-

Mount the coverslips on microscope slides with an anti-fade mounting medium.

-

Acquire images using a confocal or super-resolution microscope.

-

Analyze the images for co-localization between the fluorescently tagged octapeptide and the fluorescently tagged TPR protein in different cellular compartments.

-

Subcellular Fractionation and Western Blotting

This protocol describes the biochemical separation of cellular compartments to identify the fractions where the this compound binds to its partners.

Workflow:

Methodology:

-

Cell Lysis and Cytoplasmic Fractionation:

-

Harvest cultured cells and wash with ice-cold PBS.

-

Resuspend the cell pellet in a hypotonic lysis buffer (e.g., 10 mM HEPES, 10 mM KCl, 0.1 mM EDTA, 0.1 mM EGTA, with protease inhibitors) and incubate on ice for 15 minutes.

-

Add a non-ionic detergent (e.g., NP-40 to a final concentration of 0.5%) and vortex briefly.

-

Centrifuge at 1,000 x g for 10 minutes at 4°C. The supernatant contains the cytoplasmic fraction.

-

-

Nuclear Fractionation:

-

Wash the pellet from the previous step with the hypotonic lysis buffer.

-

Resuspend the pellet in a high-salt nuclear extraction buffer (e.g., 20 mM HEPES, 0.4 M NaCl, 1 mM EDTA, 1 mM EGTA, with protease inhibitors) and incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C. The supernatant contains the nuclear fraction.

-

-

Mitochondrial and Membrane Fractionation:

-

The pellet from the cytoplasmic fractionation step can be further processed to isolate mitochondria and other membrane-bound organelles using differential centrifugation or commercially available kits.

-

-

Western Blot Analysis:

-

Determine the protein concentration of each fraction using a BCA assay.

-

Separate equal amounts of protein from each fraction by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Probe the membrane with primary antibodies specific for Hsp70 and the TPR-domain containing protein of interest (e.g., anti-CHIP, anti-Hop).

-

Use appropriate secondary antibodies and a chemiluminescent substrate for detection.

-

Analyze the blots to determine in which subcellular fractions both Hsp70 and the TPR protein are present.

-

Co-Immunoprecipitation (Co-IP)

This protocol is used to confirm the in vivo interaction between the this compound (as part of the full-length Hsp70) and a specific TPR-domain containing protein within a particular subcellular fraction.

Workflow:

Methodology:

-

Prepare Subcellular Fraction:

-

Prepare the subcellular fraction of interest (e.g., cytoplasmic or nuclear extract) as described in the subcellular fractionation protocol.

-

-

Immunoprecipitation:

-

Pre-clear the lysate by incubating with Protein A/G agarose beads for 1 hour at 4°C.

-

Incubate the pre-cleared lysate with a primary antibody specific for the TPR-domain containing protein of interest (or an isotype control antibody) overnight at 4°C with gentle rotation.

-

Add fresh Protein A/G agarose beads and incubate for another 2-4 hours at 4°C.

-

-

Washing and Elution:

-

Pellet the beads by centrifugation and wash them three to five times with ice-cold lysis buffer.

-

Elute the immunoprecipitated proteins by boiling the beads in SDS-PAGE sample buffer.

-

-

Western Blot Analysis:

-

Separate the eluted proteins by SDS-PAGE.

-

Perform a Western blot analysis using a primary antibody against Hsp70.

-

A band corresponding to Hsp70 in the sample immunoprecipitated with the anti-TPR protein antibody (and not in the isotype control) confirms the interaction.

-

By employing these methodologies, researchers can effectively dissect the subcellular localization of this compound binding, providing valuable insights into the intricate network of protein quality control and cellular signaling. This knowledge is paramount for the rational design of novel therapeutic strategies that target the Hsp70 chaperone system in various diseases.

Methodological & Application

Application Note: High-Throughput Kinetic Analysis of Hsp70-Octapeptide Interactions Using Surface Plasmon Resonance

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heat shock protein 70 (Hsp70) is a highly conserved molecular chaperone that plays a critical role in cellular proteostasis by assisting in protein folding, assembly, translocation, and degradation.[1] Its function is intricately linked to its interaction with substrate proteins, often mediated by the recognition of short, hydrophobic peptide segments. The kinetics of these interactions—the rates of association and dissociation—are fundamental to understanding Hsp70's mechanism of action and its role in various diseases, including cancer and neurodegenerative disorders. Surface Plasmon Resonance (SPR) is a powerful, label-free technology that enables the real-time measurement of biomolecular interactions, providing precise kinetic data. This application note provides a detailed protocol for utilizing SPR to measure the binding kinetics of Hsp70 with octapeptides, offering insights into substrate recognition and the development of potential therapeutic modulators.

Principle of the Assay

Surface Plasmon Resonance detects changes in the refractive index at the surface of a sensor chip.[2][3] In a typical experiment, one molecule (the ligand, e.g., Hsp70) is immobilized on the sensor surface, and its binding partner (the analyte, e.g., an octapeptide) is flowed over the surface in a continuous stream of buffer.[2] The binding of the analyte to the ligand causes an increase in mass at the sensor surface, which in turn alters the refractive index and is detected as a change in the SPR signal.[2][3] The resulting sensorgram, a plot of response units (RU) versus time, allows for the determination of the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD).[2]

Data Presentation

The following table summarizes representative kinetic data for the interaction of Hsp70 with a model peptide. While specific data for an octapeptide is not widely published, the data for a decapeptide from human leukocyte antigen B*2702 provides a relevant example of the expected range of affinities.

| Ligand | Analyte (Peptide Sequence) | Association Rate (ka) (M⁻¹s⁻¹) | Dissociation Rate (kd) (s⁻¹) | Equilibrium Dissociation Constant (KD) (M) | Reference |

| Hsp70 | RENLRIALRY | Not Reported | Not Reported | 1.8 x 10⁻⁶ | [4] |

Note: The referenced study provided the overall KD but did not report the individual association and dissociation rates.

Experimental Protocols

This section provides a detailed methodology for measuring the kinetics of Hsp70-octapeptide interactions using a Biacore SPR system.

Materials and Reagents

-

SPR Instrument: Biacore™ series instrument (or equivalent)

-

Sensor Chip: CM5 sensor chip (carboxymethylated dextran surface)

-

Immobilization Reagents:

-

Amine Coupling Kit (containing N-hydroxysuccinimide (NHS), N-ethyl-N'-(dimethylaminopropyl)carbodiimide (EDC), and ethanolamine-HCl)

-

Recombinant Hsp70 protein (ligand)

-

Immobilization buffer: 10 mM Sodium Acetate, pH 5.0

-

-

Analyte:

-

Synthetic octapeptide with a free amine group for potential immobilization control (if needed)

-

-

Running Buffer:

-

HBS-EP+ buffer (10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20, pH 7.4)

-

-

Regeneration Solution:

-

10 mM Glycine-HCl, pH 2.5 (or other suitable solution determined by scouting)

-

Experimental Workflow

The overall experimental workflow for the SPR analysis is depicted below.

Detailed Protocol

1. System Preparation:

-

Prime the SPR instrument with running buffer (HBS-EP+) until a stable baseline is achieved.

-

Perform a system check and normalization according to the instrument's user manual.

2. Hsp70 Immobilization (Amine Coupling):

-

Insert a new CM5 sensor chip into the instrument.

-

Equilibrate the chip surface with running buffer.

-

Activate the surface of the desired flow cells by injecting a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes at a flow rate of 10 µL/min.

-

Prepare a solution of Hsp70 at a concentration of 20-50 µg/mL in immobilization buffer (10 mM Sodium Acetate, pH 5.0).

-

Inject the Hsp70 solution over the activated surface until the desired immobilization level is reached (e.g., 2000-4000 RU).

-

Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl for 7 minutes.

-

A reference flow cell should be prepared by performing the activation and deactivation steps without injecting the Hsp70 protein.

3. Kinetic Analysis:

-

Prepare a series of dilutions of the octapeptide analyte in running buffer. A typical concentration range would be from 0.1 to 10 times the expected KD (e.g., 100 nM to 100 µM). Include a zero-concentration sample (running buffer only) for double referencing.

-

Inject the octapeptide solutions over the reference and Hsp70-immobilized flow cells at a flow rate of 30-60 µL/min.

-

Allow for an association phase of 120-180 seconds, followed by a dissociation phase of 300-600 seconds where only running buffer flows over the surface.

-

After each analyte injection, regenerate the sensor surface by injecting the regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.5) for 30-60 seconds. Ensure the regeneration step effectively removes all bound analyte without damaging the immobilized ligand.

4. Data Analysis:

-

Process the raw sensorgram data using the instrument's evaluation software.

-

Perform double referencing by subtracting the signal from the reference flow cell and the zero-concentration analyte injection.

-

Fit the processed sensorgrams to a suitable kinetic model, such as the 1:1 Langmuir binding model.

-

The fitting algorithm will calculate the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

Hsp70 Signaling Pathways

Hsp70 is involved in numerous cellular signaling pathways, often acting as a key regulator of protein stability and function. Its chaperone activity can influence pathways critical for cell survival, proliferation, and apoptosis. The diagrams below illustrate the central role of Hsp70 in two major cancer-related signaling pathways.

Conclusion

Surface Plasmon Resonance provides a robust and sensitive method for the quantitative analysis of Hsp70-octapeptide interactions. The detailed protocol provided herein offers a framework for researchers to obtain high-quality kinetic data, which is essential for elucidating the molecular mechanisms of Hsp70 function and for the development of novel therapeutics targeting this important molecular chaperone. The ability to precisely measure binding kinetics will undoubtedly accelerate research in areas where Hsp70 plays a pivotal role.

References

Protocol for generating Hsp70 octapeptide-conjugated beads for pull-downs

Topic: Protocol for Generating Hsp70 Octapeptide-Conjugated Beads for Pull-Down Assays

Introduction

Heat shock protein 70 (Hsp70) is a highly conserved molecular chaperone that plays a critical role in protein folding, assembly, and transport. Its function is often modulated by interactions with co-chaperones and other proteins, many of which contain a tetratricopeptide repeat (TPR) domain. The C-terminal end of Hsp70 contains a conserved octapeptide sequence that physically interacts with these TPR motifs[1].

Pull-down assays are a powerful in vitro technique used to isolate and identify protein-protein interactions[2][3][4]. This method utilizes a "bait" protein or peptide immobilized on a solid support (beads) to capture its binding partners ("prey") from a complex mixture like a cell lysate[4].

This document provides a detailed protocol for the generation of Hsp70 octapeptide-conjugated beads and their subsequent use in pull-down assays to isolate and identify interacting proteins. The protocol covers peptide immobilization, quantification of conjugation, and the pull-down procedure, including critical controls.

Principle of the Method

The workflow involves two primary stages. First, a synthetic Hsp70 octapeptide is covalently coupled to activated beads (e.g., NHS-activated magnetic beads). Unreacted sites on the beads are then blocked to minimize non-specific binding. Second, these peptide-conjugated beads are incubated with a cell lysate. The Hsp70 octapeptide acts as bait, binding to its specific protein partners. After a series of washes to remove non-specifically bound proteins, the captured protein complexes are eluted from the beads and analyzed by methods such as SDS-PAGE, Western blotting, or mass spectrometry.

Experimental Workflow Overview

Caption: Overall workflow for Hsp70 octapeptide pull-down assays.

Materials and Reagents

-

Peptide: Synthetic Hsp70 C-terminal octapeptide (e.g., with an N-terminal primary amine for conjugation). A scrambled peptide for negative control is highly recommended.

-

Beads: N-hydroxysuccinimide (NHS)-activated magnetic beads or agarose beads.

-

Coupling Buffer: Amine-free buffer, e.g., 100 mM phosphate buffer, pH 7.0-7.5.

-

Blocking/Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M ethanolamine, pH 8.0.

-

Wash Buffer 1 (Conjugation): 1 M NaCl.

-

Storage Buffer: PBS (Phosphate-Buffered Saline) with 0.05% sodium azide.

-

Lysis Buffer: RIPA buffer or other suitable buffer with protease and phosphatase inhibitors.

-

Wash Buffer 2 (Pull-Down): Lysis buffer with adjusted salt concentration (e.g., 150-500 mM NaCl) to optimize stringency[5].

-

Elution Buffer:

-

High-salt buffer (e.g., 1 M NaCl).

-

Low-pH buffer (e.g., 100 mM glycine, pH 2.5-3.0).

-

SDS-PAGE sample buffer (for denaturing elution).

-

-

General Reagents: Protease inhibitor cocktail, phosphatase inhibitor cocktail, DTT or β-mercaptoethanol.

Detailed Experimental Protocols

Part 1: Conjugation of Hsp70 Octapeptide to NHS-Activated Beads

This protocol is based on amine-reactive chemistry, where the primary amine on the peptide N-terminus covalently links to the NHS ester on the bead surface.

-

Bead Preparation:

-

Resuspend the magnetic beads in their stock solution by vortexing.

-

Transfer a desired amount of bead slurry (e.g., 1 mg of beads) to a microcentrifuge tube.

-

Place the tube on a magnetic separator and discard the supernatant.

-

Wash the beads by adding 1 mL of coupling buffer, vortexing briefly, and separating the beads with the magnet. Repeat this wash step twice.[6]

-

-

Peptide Conjugation:

-

Dissolve the Hsp70 octapeptide in the coupling buffer to a final concentration of 0.5-2 mg/mL.

-

After the final wash, resuspend the beads in the peptide solution.

-

Incubate the mixture for 1-4 hours at room temperature or overnight at 4°C with gentle end-over-end rotation.

-

-

Blocking Unreacted Sites:

-

Separate the beads from the peptide solution (save the supernatant to estimate conjugation efficiency).

-

Add 1 mL of Blocking/Quenching Buffer to the beads.

-

Incubate for 30-60 minutes at room temperature with gentle rotation to block any remaining active NHS groups.[6]

-

-

Final Washes and Storage:

-

Wash the beads three times with 1 mL of Wash Buffer 1 (1 M NaCl) to remove non-covalently bound peptide.

-

Wash the beads twice with 1 mL of PBS.

-

Resuspend the final peptide-conjugated beads in Storage Buffer. Store at 4°C. The typical peptide loading capacity ranges from 50-200 µg of peptide per mg of beads, depending on bead size and surface chemistry[7].

-

Part 2: Quantification of Peptide Conjugation Efficiency

Quantifying the amount of immobilized peptide is crucial for reproducibility. This can be done by measuring the amount of peptide remaining in the supernatant after the conjugation reaction.

-

Measure Absorbance: Determine the concentration of the peptide solution before conjugation and the concentration of the supernatant collected after conjugation using UV-Vis spectroscopy at 280 nm (if the peptide contains Trp or Tyr) or other relevant wavelengths.

-

Calculate Efficiency: The amount of conjugated peptide is the difference between the initial total peptide and the amount of unbound peptide in the supernatant and washes.

-

Alternative Methods: Other methods include using fluorescently labeled peptides, performing amino acid analysis, or employing assays that target primary amines[7][8][9].

Table 1: Example Data Summary for Conjugation Efficiency

| Parameter | Sample 1 (Hsp70 Peptide) | Sample 2 (Control Peptide) |

| Bead Type | NHS-Activated Magnetic | NHS-Activated Magnetic |

| Bead Amount (mg) | 1.0 | 1.0 |

| Initial Peptide Conc. (µg/mL) | 1000 | 1000 |

| Peptide in Supernatant (µg/mL) | 350 | 400 |

| Peptide in Washes (µg/mL) | 50 | 55 |

| Total Peptide Bound (µg) | 600 | 545 |

| Conjugation Efficiency (%) | 60.0% | 54.5% |

| Peptide Density (µg/mg beads) | 600 | 545 |

Part 3: Hsp70 Octapeptide Pull-Down Assay

Caption: Workflow for the Hsp70 octapeptide pull-down experiment.

-

Preparation of Cell Lysate (Prey):

-

Harvest cells and wash with ice-cold PBS.

-

Lyse cells in an appropriate volume of ice-cold Lysis Buffer containing protease and phosphatase inhibitors.

-

Incubate on ice for 20-30 minutes with periodic vortexing.

-

Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Transfer the clear supernatant to a new pre-chilled tube. This is the protein extract.

-

-

Pre-Clearing the Lysate (Recommended):

-

To reduce non-specific binding to the beads, pre-clear the lysate by incubating it with unconjugated (or control-peptide conjugated) beads for 1 hour at 4°C[5].

-

Pellet the beads using a magnetic separator or centrifugation and use the supernatant for the pull-down assay.

-

-

Binding of Prey Proteins to Bait:

-

Add 500 µg to 1 mg of pre-cleared protein lysate to the Hsp70 octapeptide-conjugated beads (and to a separate tube with control beads).

-

Incubate for 2-4 hours or overnight at 4°C with gentle end-over-end rotation.

-

-

Washing:

-

Pellet the beads on a magnetic separator and discard the supernatant (save a sample of this "flow-through" for analysis).

-

Wash the beads 3 to 5 times with 1 mL of ice-cold Wash Buffer 2. Between each wash, pellet the beads and completely remove the supernatant. The stringency of the wash can be optimized by adjusting the salt concentration[5].

-

-

Elution:

-

After the final wash, remove all supernatant.

-

Elute the bound proteins using one of the following methods:

-

Denaturing Elution: Resuspend the beads in 30-50 µL of 1X SDS-PAGE loading buffer. Heat at 95°C for 5 minutes. Pellet the beads, and collect the supernatant for analysis.

-

Non-Denaturing Elution: Resuspend beads in 50-100 µL of low-pH elution buffer (e.g., 0.1 M glycine, pH 2.5). Incubate for 5-10 minutes at room temperature. Pellet the beads and transfer the supernatant to a new tube containing a neutralizing buffer (e.g., 1 M Tris, pH 8.5).

-

-

-

Controls:

Analysis of Pulled-Down Proteins

The eluted protein fractions can be analyzed using several methods:

-

SDS-PAGE: Separate the eluted proteins by size and visualize with Coomassie blue or silver staining. Look for bands that are present in the Hsp70-peptide pull-down but absent or significantly reduced in the control lanes.

-

Western Blotting: If a specific interacting partner is suspected, use an antibody to detect its presence in the eluate.

-

Mass Spectrometry: For unbiased identification of novel interaction partners, the eluted proteins can be identified by mass spectrometry.

Table 2: Template for Summarizing Pull-Down Results

| Lane | Sample Description | Expected Outcome for a Specific Interactor |

| 1 | Protein Ladder | Molecular weight markers |

| 2 | Input Lysate | Band present (shows protein is in lysate) |

| 3 | Flow-Through | Band may be present (unbound fraction) |

| 4 | Control Beads Eluate | Band absent or very faint |

| 5 | Hsp70-Peptide Beads Eluate | Strong band present |

This document provides a general framework. Researchers should optimize parameters such as buffer composition, incubation times, and wash stringency for their specific experimental system.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. youtube.com [youtube.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. プルダウンアッセイ | Thermo Fisher Scientific - JP [thermofisher.com]

- 5. ohri.ca [ohri.ca]

- 6. lifetein.com [lifetein.com]

- 7. Magnetic Bead Peptide Conjugation Services - CD Bioparticles [magneticbio.com]

- 8. Frontiers | Reproducible and controlled peptide functionalization of polymeric nanoparticles [frontiersin.org]

- 9. A Facile Method to Quantify Synthetic Peptide Concentrations on Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]

- 10. home.sandiego.edu [home.sandiego.edu]

- 11. home.sandiego.edu [home.sandiego.edu]

Troubleshooting & Optimization

Reducing non-specific binding in Hsp70 octapeptide ELISA

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce non-specific binding in Hsp70 octapeptide ELISA experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of high non-specific binding in an Hsp70 octapeptide ELISA?

High non-specific binding in an Hsp70 octapeptide ELISA can stem from several factors:

-

Inadequate Blocking: The blocking buffer may not be optimal for preventing the adsorption of antibodies and other proteins to the microplate surface. For small peptides like the Hsp70 octapeptide, the choice of blocking agent is critical to avoid masking the epitope.

-

Suboptimal Antibody Concentration: Using too high a concentration of the primary or secondary antibody can lead to increased non-specific binding.[1]

-

Inefficient Washing: Insufficient or improper washing steps may not effectively remove unbound antibodies and other reagents, leading to a high background signal.[1][2]

-

Sample Matrix Effects: Components in the sample (e.g., serum, plasma) can interfere with the assay, causing non-specific binding.[3]

-

Cross-Reactivity: The secondary antibody may be cross-reacting with other proteins in the sample or with the blocking agent itself.[4]

-

Contamination: Contamination of reagents, buffers, or the microplate can introduce substances that contribute to non-specific signals.[1][3]

Q2: Which blocking buffer is best for an Hsp70 octapeptide ELISA?

There is no single "best" blocking buffer, as the optimal choice depends on the specific antibodies and sample matrix being used. However, for peptide ELISAs, especially with small peptides like an octapeptide, it's important to choose a blocker that effectively covers the plate surface without sterically hindering the peptide's epitope.

Here are some commonly used blocking agents with their pros and cons:

| Blocking Agent | Concentration | Advantages | Disadvantages |

| Bovine Serum Albumin (BSA) | 1-5% (w/v) | Readily available, effective for many applications. | Can be a source of cross-reactivity if the antibodies are not highly specific; may contain impurities that increase background. |

| Non-fat Dry Milk | 1-5% (w/v) | Inexpensive and effective at blocking. | Contains a complex mixture of proteins that can cause cross-reactivity; not recommended for use with biotin-avidin detection systems due to endogenous biotin. |

| Casein | 1% (w/v) | A purified milk protein, can be more consistent than non-fat dry milk.[5] | Can still cause cross-reactivity with some antibodies. |

| Synthetic/Non-Protein Blockers | Varies | Animal-protein-free, reducing the risk of cross-reactivity with antibodies against animal proteins.[6] | Can be more expensive. |

| Normal Serum | 5-10% (v/v) | Can be very effective, especially when using serum from the same species as the secondary antibody. | Can be expensive and may contain endogenous proteins that interfere with the assay. |

It is highly recommended to test a few different blocking buffers to determine the one that provides the lowest background and highest signal-to-noise ratio for your specific assay.[1]

Q3: How can I optimize the washing steps to reduce non-specific binding?

Optimizing the washing steps is crucial for reducing background signal.[2] Here are key parameters to consider:

-

Wash Buffer Composition: A common and effective wash buffer is Phosphate Buffered Saline (PBS) or Tris-Buffered Saline (TBS) containing a non-ionic detergent like Tween-20 (0.05-0.1% v/v).[7] The detergent helps to remove non-specifically bound proteins.

-

Number of Washes: Increasing the number of wash cycles (typically 3-5 washes) can significantly reduce background.[1][2]

-

Wash Volume: Ensure that the volume of wash buffer is sufficient to completely cover the well surface (e.g., 300 µL for a 96-well plate).[2]

-

Soaking Time: Introducing a short soaking step (e.g., 30 seconds) during each wash can improve the removal of unbound reagents.

-

Aspiration: Ensure complete aspiration of the wash buffer after each wash to prevent carryover of reagents. Inverting the plate and tapping it on a clean paper towel can help remove residual liquid.[8]

Q4: What are sample matrix effects and how can I mitigate them?

Sample matrix refers to all the components in a sample other than the analyte of interest (e.g., proteins, lipids, salts in serum or plasma). These components can interfere with the ELISA by causing non-specific binding or sterically hindering the antibody-antigen interaction.[3]

Strategies to mitigate matrix effects include:

-

Sample Dilution: This is the most common and effective method. Diluting the sample (e.g., 1:10, 1:100) in an appropriate sample diluent can reduce the concentration of interfering substances.[3]

-

Use of a Matched Matrix for Standards: If possible, prepare the standard curve in a matrix that closely resembles the sample matrix (e.g., analyte-depleted serum).

-

Specialized Sample Diluents: Commercially available sample diluents are formulated to minimize matrix effects.

-

Spike and Recovery Experiments: To assess matrix effects, a known amount of the Hsp70 octapeptide can be "spiked" into the sample matrix and the recovery measured. A recovery of 80-120% is generally considered acceptable.

Troubleshooting Guide

| Issue | Possible Cause(s) | Recommended Solution(s) |

| High Background in All Wells (including blanks) | 1. Inadequate Blocking: The blocking buffer is not effectively preventing non-specific binding to the plate. 2. Suboptimal Antibody Concentration: The concentration of the primary or secondary antibody is too high. 3. Inefficient Washing: Unbound reagents are not being effectively removed. 4. Contaminated Reagents: Buffers or reagents may be contaminated. 5. Substrate Overdevelopment: The substrate incubation time is too long. | 1. Optimize Blocking: - Try a different blocking agent (e.g., switch from BSA to casein or a synthetic blocker). - Increase the blocking incubation time (e.g., 2 hours at room temperature or overnight at 4°C). - Increase the concentration of the blocking agent.[3] 2. Titrate Antibodies: Perform a checkerboard titration to determine the optimal concentrations of the primary and secondary antibodies.[9] 3. Improve Washing: - Increase the number of wash cycles to 4-6. - Increase the wash volume to 300-400 µL per well. - Add a 30-60 second soak time for each wash. - Ensure complete aspiration of wash buffer. 4. Use Fresh Reagents: Prepare fresh buffers and antibody dilutions for each experiment. 5. Reduce Substrate Incubation Time: Monitor the color development and stop the reaction when the positive controls are clearly visible but before the background becomes too high. |

| High Background in Sample Wells Only | 1. Sample Matrix Effects: Components in the sample are causing non-specific binding. 2. Cross-Reactivity: The secondary antibody is cross-reacting with components in the sample. | 1. Address Matrix Effects: - Increase the dilution of the sample in an appropriate sample diluent. - Use a specialized matrix-reducing sample diluent. - Perform a spike and recovery experiment to confirm matrix interference. 2. Check for Cross-Reactivity: - Run a control with the sample and the secondary antibody only (no primary antibody). If a signal is present, the secondary antibody is likely cross-reacting. - Use a pre-adsorbed secondary antibody to reduce cross-reactivity. |

| Edge Effects (higher signal in outer wells) | 1. Uneven Temperature: The outer wells of the plate may be warming or cooling faster than the inner wells during incubation. 2. Evaporation: The liquid in the outer wells may be evaporating more quickly. | 1. Ensure Uniform Temperature: - Incubate the plate in a temperature-controlled incubator. - Allow all reagents and the plate to come to room temperature before use. - Avoid stacking plates during incubation. 2. Prevent Evaporation: - Use plate sealers during incubation steps. - Place a humidifying pan of water in the incubator. |

Experimental Protocols

Protocol 1: Checkerboard Titration to Optimize Antibody Concentrations

This protocol is designed to determine the optimal concentrations of the primary and secondary antibodies to maximize the signal-to-noise ratio.

Materials:

-

Hsp70 octapeptide-coated 96-well plate

-

Primary antibody against Hsp70 octapeptide

-

HRP-conjugated secondary antibody

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Wash buffer (PBS with 0.05% Tween-20)

-

Antibody diluent (e.g., 1% BSA in PBS-T)

-

TMB substrate

-

Stop solution (e.g., 2N H2SO4)

Procedure:

-

Block the Hsp70 octapeptide-coated plate with 200 µL/well of blocking buffer for 1-2 hours at room temperature.

-

Wash the plate 3 times with wash buffer.

-

Prepare serial dilutions of the primary antibody in antibody diluent (e.g., 1:500, 1:1000, 1:2000, 1:4000, 1:8000).

-

Add 100 µL of each primary antibody dilution to the wells in duplicate, leaving some wells as no-primary-antibody controls.

-

Incubate for 1-2 hours at room temperature.

-

Wash the plate 3 times with wash buffer.

-

Prepare serial dilutions of the HRP-conjugated secondary antibody in antibody diluent (e.g., 1:2000, 1:4000, 1:8000, 1:16000, 1:32000).

-

Add 100 µL of each secondary antibody dilution to the wells.

-

Incubate for 1 hour at room temperature.

-

Wash the plate 5 times with wash buffer.

-

Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.

-

Stop the reaction by adding 50 µL of stop solution.

-

Read the absorbance at 450 nm.

-

Analyze the data to identify the combination of primary and secondary antibody concentrations that gives the highest signal for the positive control and the lowest signal for the negative control.

Protocol 2: Comparison of Blocking Buffers

This protocol helps to identify the most effective blocking buffer for your Hsp70 octapeptide ELISA.

Materials:

-

Hsp70 octapeptide-coated 96-well plate

-

Optimal concentrations of primary and secondary antibodies (determined from Protocol 1)

-

Various blocking buffers to be tested (e.g., 1% BSA, 5% non-fat dry milk, 1% casein, a commercial synthetic blocker)

-

Wash buffer (PBS with 0.05% Tween-20)

-

Antibody diluent

-

TMB substrate

-

Stop solution

Procedure:

-

To the Hsp70 octapeptide-coated plate, add 200 µL/well of the different blocking buffers to be tested (in triplicate or quadruplicate). Include a set of wells with no blocking buffer as a control.

-

Incubate for 1-2 hours at room temperature.

-

Wash the plate 3 times with wash buffer.

-

Add 100 µL/well of the optimized primary antibody dilution.

-

Incubate for 1-2 hours at room temperature.

-

Wash the plate 3 times with wash buffer.

-

Add 100 µL/well of the optimized secondary antibody dilution.

-

Incubate for 1 hour at room temperature.

-

Wash the plate 5 times with wash buffer.

-

Add 100 µL of TMB substrate and incubate in the dark for 15-30 minutes.

-

Add 50 µL of stop solution.

-

Read the absorbance at 450 nm.

-

Compare the signal-to-noise ratios for each blocking buffer to determine the most effective one.

Data Presentation

Table 1: Comparison of Different Blocking Buffers

| Blocking Buffer | Average Signal (OD 450nm) | Average Background (OD 450nm) | Signal-to-Noise Ratio (Signal/Background) |

| 1% BSA in PBS | 1.85 | 0.25 | 7.4 |

| 5% Non-fat Dry Milk in PBS | 1.62 | 0.35 | 4.6 |

| 1% Casein in PBS | 1.95 | 0.18 | 10.8 |

| Commercial Synthetic Blocker | 2.10 | 0.15 | 14.0 |

| No Blocking Buffer | 2.50 | 1.50 | 1.7 |

Note: The data presented in this table is illustrative and will vary depending on the specific assay conditions.

Table 2: Effect of Wash Cycle Number on Background Signal

| Number of Wash Cycles | Average Background (OD 450nm) |

| 2 | 0.45 |

| 3 | 0.28 |

| 4 | 0.19 |

| 5 | 0.15 |

| 6 | 0.14 |

Note: The data presented in this table is illustrative and will vary depending on the specific assay conditions.

Visualizations

Caption: Workflow for an Hsp70 Octapeptide ELISA.

Caption: Troubleshooting logic for high non-specific binding.

References

- 1. protocolsandsolutions.com [protocolsandsolutions.com]

- 2. bosterbio.com [bosterbio.com]

- 3. arp1.com [arp1.com]

- 4. Non-Specific Binding and Cross-Reaction of ELISA: A Case Study of Porcine Hemoglobin Detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. resources.biomol.com [resources.biomol.com]

- 7. How to choose and optimize ELISA reagents and procedures - MyAssays [myassays.com]

- 8. How To Optimize Your ELISA Experiments | Proteintech Group [ptglab.com]

- 9. ELISA Guide; Part 3: ELISA Optimization [jacksonimmuno.com]

Validation & Comparative

A Comparative Guide to Hsp70 Inhibitors: The Efficacy of an Hsp70 Octapeptide Versus Small Molecule Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Heat shock protein 70 (Hsp70) is a crucial molecular chaperone protein that is overexpressed in a variety of cancer cells, where it plays a significant role in promoting tumor cell survival, proliferation, and resistance to therapy. This has made Hsp70 a compelling target for anticancer drug development. Hsp70 inhibitors can be broadly categorized into small molecules and peptide-based inhibitors, each with distinct mechanisms of action and therapeutic potential. This guide provides an objective comparison of the efficacy of a specific Hsp70-derived octapeptide against other prominent Hsp70 small molecule inhibitors, supported by experimental data and detailed methodologies.

Overview of Hsp70 Inhibition Strategies

Hsp70's function is intrinsically linked to its ATPase activity and its ability to bind to substrate proteins. Inhibition of Hsp70 can be achieved through several mechanisms:

-

ATP-Competitive Inhibition: Small molecules that bind to the nucleotide-binding domain (NBD) of Hsp70, competing with ATP and preventing the conformational changes necessary for its chaperone activity.

-

Allosteric Inhibition: Molecules that bind to sites other than the active site, inducing conformational changes that impair Hsp70's function.

-

Disruption of Protein-Protein Interactions: Inhibitors that interfere with the interaction of Hsp70 with its co-chaperones or substrate proteins. Peptide-based inhibitors often fall into this category.

The Hsp70 Octapeptide: A Targeted Approach

A notable example of a peptide-based Hsp70 modulator is the octapeptide with the sequence GPTIEEVD . This sequence corresponds to the conserved C-terminal end of Hsp70 and is known to physically interact with tetratricopeptide repeat (TPR) motifs found in co-chaperones like the Hsp70-Hsp90 organizing protein (HOP). By competing for this interaction, the octapeptide can disrupt the Hsp70 chaperone machinery. While quantitative efficacy data such as IC50 values for this specific octapeptide are not as widely published as for small molecules, its mechanism offers a highly specific mode of Hsp70 modulation.

Other peptide-based inhibitors, such as the aptamers A8 and A17 , have been developed to bind to the peptide-binding and ATP-binding domains of Hsp70, respectively. These aptamers have been shown to inhibit Hsp70's chaperone activity and increase the sensitivity of cancer cells to chemotherapeutic agents[1][2][3][4]. For instance, the 13-amino acid peptide from the variable region of A17, called P17, has demonstrated the ability to induce tumor regression in vivo[2]. Another peptide, ICit-2 , derived from Hsp70 itself, has been found to inhibit the substrate-binding and refolding activities of the chaperone and enhance the cytotoxic effect of doxorubicin[5].

Small Molecule Hsp70 Inhibitors: A Quantitative Comparison

A variety of small molecule inhibitors targeting Hsp70 have been developed and characterized. The following table summarizes the quantitative efficacy data for some of the most well-studied compounds across different cancer cell lines.

| Inhibitor | Mechanism of Action | Cell Line | IC50 / GI50 / EC50 (µM) | Reference |

| VER-155008 | ATP-competitive | Hsp70 (cell-free) | 0.5 | [6][7] |

| HCT116 (Colon) | 5.3 - 14.4 | [6] | ||

| BT474 (Breast) | 5.3 - 14.4 | [6] | ||

| 211H (Mesothelioma) | 2.2 | [8] | ||

| H2452 (Mesothelioma) | 1.5 | [8] | ||

| H28 (Mesothelioma) | 3.1 | [8] | ||

| PC12 (Pheochromocytoma) | 50.5 (72h) | [9] | ||

| MKT-077 | Allosteric (binds NBD) | KB (Epidermoid) | 0.81 | [10] |

| PC3 (Prostate) | < 5 | [10] | ||

| OVCAR3 (Ovarian) | < 5 | [10] | ||

| HCT116 (Colon) | < 5 | [10] | ||

| A375 (Melanoma) | < 5 | [10][11] | ||

| TT (Medullary Thyroid) | 0.74 | [12] | ||

| MZ-CRC-1 (Medullary Thyroid) | 11.4 | [12] | ||

| PES (Pifithrin-µ) | Binds Substrate Binding Domain | A549 (Lung) | 25.7 (48h) | [13][14] |

| Acute Myeloid Leukemia (AML) | 2.5 - 12.7 | [15] | ||

| A375 (Melanoma) | ~5-10 | [11] | ||

| JG-98 | Allosteric | MDA-MB-231 (Breast) | 0.4 | [16] |

| MCF-7 (Breast) | 0.7 | [16] | ||

| HeLa (Cervical) | 1.79 | [17] | ||

| SKOV-3 (Ovarian) | 2.96 | [17] |

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of Hsp70 inhibition and the experimental procedures used for their evaluation, the following diagrams are provided in Graphviz DOT language.

Hsp70 Chaperone Cycle and Inhibition Mechanisms

Caption: Hsp70 cycle and points of inhibitor intervention.

Experimental Workflow for Hsp70 Inhibitor Evaluation

Caption: Workflow for evaluating Hsp70 inhibitor efficacy.

Experimental Protocols

Hsp70 ATPase Activity Assay

This assay measures the rate of ATP hydrolysis by Hsp70, which is a direct measure of its enzymatic activity. Inhibition of this activity is a key indicator of efficacy for ATP-competitive inhibitors.

Principle: The release of inorganic phosphate (Pi) from ATP hydrolysis is detected using a colorimetric or fluorescent method. The EnzChek Phosphate Assay Kit is a common commercially available option.

Protocol:

-

Prepare a reaction mixture containing assay buffer (e.g., 100 mM Tris-HCl pH 7.4, 20 mM KCl, 6 mM MgCl2), purified Hsp70 protein, and the co-chaperone Hsp40 (which stimulates ATPase activity).

-

Add the Hsp70 inhibitor at various concentrations to the reaction mixture. A DMSO control should be included.

-

Initiate the reaction by adding a saturating concentration of ATP (e.g., 1 mM).

-

Incubate the reaction at 37°C.

-

At various time points, measure the amount of Pi generated using a phosphate detection reagent (e.g., Malachite Green or a fluorescent phosphate sensor).

-

The rate of ATP hydrolysis is calculated from the slope of the Pi concentration versus time plot.

-

Determine the IC50 value of the inhibitor by plotting the percentage of inhibition against the inhibitor concentration.[18][19][20][21]

Luciferase Refolding Assay

This assay assesses the ability of Hsp70 to refold a denatured protein, which is a measure of its chaperone function.

Principle: Firefly luciferase is chemically or thermally denatured, rendering it inactive. The ability of Hsp70 to refold the luciferase and restore its enzymatic activity (light emission) is measured in the presence and absence of an inhibitor.

Protocol:

-

Chemically denature purified firefly luciferase using guanidinium chloride or urea, or by heat shock.

-

Prepare a refolding buffer containing rabbit reticulocyte lysate (as a source of co-chaperones), an ATP-regenerating system, and purified Hsp70.

-

Add the Hsp70 inhibitor at various concentrations to the refolding buffer.

-

Initiate the refolding reaction by diluting the denatured luciferase into the refolding buffer.

-

Incubate the reaction at 30°C.

-

At different time points, take aliquots of the reaction and measure luciferase activity using a luminometer after adding the luciferin substrate.

-

The percentage of refolded luciferase is calculated relative to the activity of native luciferase.

-

The inhibitory effect is determined by comparing the refolding activity in the presence of the inhibitor to the control.[22][23][24][25][26]

MTT Cell Viability Assay

This assay is used to determine the cytotoxic effect of Hsp70 inhibitors on cancer cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase in living cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

-

Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the Hsp70 inhibitor for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

-

After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

-

Measure the absorbance of the solution at a wavelength of 570-590 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the control and determine the IC50 value of the inhibitor.[27][28][29][30]

Conclusion

Both peptide-based inhibitors, such as the Hsp70 octapeptide, and small molecule inhibitors represent promising strategies for targeting Hsp70 in cancer therapy. Small molecule inhibitors like VER-155008, MKT-077, PES, and JG-98 have demonstrated potent anti-proliferative effects in a variety of cancer cell lines, with well-defined IC50 values. Their mechanisms of action, primarily targeting the ATPase and allosteric sites, are well-characterized.

The Hsp70 octapeptide and other peptide-based inhibitors offer a different therapeutic paradigm by targeting protein-protein interactions, which may provide a higher degree of specificity and potentially fewer off-target effects. While direct quantitative comparisons with small molecules are challenging due to the nature of the available data, their ability to sensitize cancer cells to conventional therapies highlights their significant potential.

The choice of an Hsp70 inhibitor for research or therapeutic development will depend on the specific context, including the desired mechanism of action, the cancer type, and the potential for combination therapies. The experimental protocols provided in this guide offer a robust framework for the continued evaluation and comparison of novel Hsp70 inhibitors.

References

- 1. researchgate.net [researchgate.net]

- 2. Peptides and aptamers targeting HSP70: a novel approach for anticancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. selleckchem.com [selleckchem.com]

- 7. Targeting Allosteric Control Mechanisms in Heat Shock Protein 70 (Hsp70) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Functional inhibition of heat shock protein 70 by VER‐155008 suppresses pleural mesothelioma cell proliferation via an autophagy mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 9. HSP70 inhibitor VER155008 suppresses pheochromocytoma cell and xenograft growth by inhibition of PI3K/AKT/mTOR and MEK/ERK pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Portico [access.portico.org]

- 11. Comparison of the activity of three different HSP70 inhibitors on apoptosis, cell cycle arrest, autophagy inhibition, and HSP90 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Selective Mitochondrial Uptake of MKT-077 Can Suppress Medullary Thyroid Carcinoma Cell Survival In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 13. medchemexpress.com [medchemexpress.com]

- 14. file.medchemexpress.com [file.medchemexpress.com]

- 15. selleckchem.com [selleckchem.com]

- 16. cancer-research-network.com [cancer-research-network.com]

- 17. medicinescience.org [medicinescience.org]

- 18. HSP70 ATPase activity assays. [bio-protocol.org]

- 19. bpsbioscience.com [bpsbioscience.com]

- 20. High Throughput Screen for Escherichia coli Heat Shock Protein 70 (Hsp70/DnaK): ATPase Assay in Low Volume By Exploiting Energy Transfer - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Chemical Manipulation of Hsp70 ATPase Activity Regulates Tau Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 22. pubcompare.ai [pubcompare.ai]

- 23. cellular-protein-chemistry.nl [cellular-protein-chemistry.nl]

- 24. Effective cotranslational folding of firefly luciferase without chaperones of the Hsp70 family - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Luciferase Renaturation Assays of Chaperones and Chaperone Antagonists | Springer Nature Experiments [experiments.springernature.com]

- 26. pnas.org [pnas.org]

- 27. MTT assay protocol | Abcam [abcam.com]

- 28. broadpharm.com [broadpharm.com]

- 29. texaschildrens.org [texaschildrens.org]

- 30. researchgate.net [researchgate.net]

Unveiling Specificity: A Comparative Guide to Anti-Hsp70 Antibody Cross-Reactivity with an Octapeptide Sequence

For researchers, scientists, and drug development professionals, understanding the specificity of antibodies is paramount for accurate experimental outcomes and therapeutic efficacy. This guide provides a comparative analysis of the cross-reactivity of commercially available anti-Hsp70 antibodies with a specific octapeptide sequence, supported by experimental data and detailed protocols.

Heat shock protein 70 (Hsp70) is a molecular chaperone crucial in protein folding, and its dysregulation is implicated in various diseases, including cancer.[1][2][3] Antibodies targeting Hsp70 are valuable research tools and potential therapeutic agents.[4] However, their efficacy hinges on their specific binding to the target epitope and minimal cross-reactivity with other molecules. This guide focuses on the cross-reactivity of anti-Hsp70 antibodies with a known Hsp70-binding octapeptide, providing a framework for antibody selection and experimental design.

Comparative Analysis of Anti-Hsp70 Antibody Binding Affinity

To assess the cross-reactivity of different anti-Hsp70 antibodies with a target octapeptide, we present hypothetical data from Surface Plasmon Resonance (SPR) and Enzyme-Linked Immunosorbent Assay (ELISA). These techniques provide quantitative measures of binding affinity (KD), and association (ka) and dissociation (kd) rate constants.

| Antibody | Host Species | Isotype | Affinity (KD) (nM) | Association Rate (ka) (1/Ms) | Dissociation Rate (kd) (1/s) | ELISA OD450 at 1 µg/mL |

| Antibody A | Mouse | IgG1 | 10 | 1.5 x 10^5 | 1.5 x 10^-3 | 2.8 |

| Antibody B | Rabbit | IgG | 50 | 1.1 x 10^5 | 5.5 x 10^-3 | 1.5 |

| Antibody C | Goat | IgG | 150 | 0.8 x 10^5 | 1.2 x 10^-2 | 0.8 |

| Control IgG | Mouse | IgG1 | >1000 | Not Determined | Not Determined | 0.1 |

Caption: Comparative binding kinetics and ELISA reactivity of three commercially available anti-Hsp70 antibodies and a negative control IgG against the target octapeptide. Lower KD values indicate higher affinity.

Experimental Protocols

Detailed methodologies are crucial for reproducing and validating experimental findings. Below are the protocols for the key experiments cited in this guide.

Peptide-ELISA Protocol

This protocol outlines the steps for an enzyme-linked immunosorbent assay to detect and quantify the binding of anti-Hsp70 antibodies to an immobilized octapeptide.[5]

Materials:

-

96-well microtiter plates

-

Coating Buffer (e.g., 50 mM sodium carbonate, pH 9.6)

-

Wash Buffer (e.g., PBS with 0.05% Tween-20)

-

Blocking Buffer (e.g., 5% BSA in PBS)

-

Primary anti-Hsp70 antibodies and control IgG

-

Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-mouse IgG)

-

Substrate solution (e.g., TMB)

-

Stop solution (e.g., 2N H2SO4)

-

Plate reader

Procedure:

-

Dilute the octapeptide to a final concentration of 1-10 µg/mL in Coating Buffer.

-

Add 100 µL of the peptide solution to each well of a 96-well plate and incubate overnight at 4°C.

-

Wash the plate three times with Wash Buffer.

-

Block non-specific binding sites by adding 200 µL of Blocking Buffer to each well and incubating for 1-2 hours at room temperature.

-

Wash the plate three times with Wash Buffer.

-

Add 100 µL of diluted primary antibodies to the appropriate wells and incubate for 2 hours at room temperature.

-

Wash the plate three times with Wash Buffer.

-

Add 100 µL of diluted enzyme-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.

-

Wash the plate five times with Wash Buffer.

-

Add 100 µL of substrate solution to each well and incubate in the dark until a color develops.

-

Stop the reaction by adding 50 µL of Stop Solution.

-

Read the absorbance at 450 nm using a plate reader.

Surface Plasmon Resonance (SPR) Protocol

SPR is a label-free technique used to measure the kinetics of biomolecular interactions in real-time.[6][7][8][9]

Materials:

-

SPR instrument and sensor chips (e.g., CM5)

-

Amine coupling kit (EDC, NHS, ethanolamine)

-

Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0)

-

Running buffer (e.g., HBS-EP+)

-

Anti-Hsp70 antibodies and control IgG

-

Octapeptide solution

Procedure:

-

Equilibrate the sensor chip with Running Buffer.

-

Activate the carboxyl groups on the sensor surface by injecting a mixture of EDC and NHS.

-

Immobilize the anti-Hsp70 antibody onto the sensor surface by injecting the antibody solution in Immobilization Buffer. The amount of immobilized antibody can be monitored in real-time.

-

Deactivate any remaining active esters by injecting ethanolamine.

-

Inject a series of concentrations of the octapeptide solution over the sensor surface and monitor the binding response.

-

After each injection, regenerate the sensor surface to remove the bound peptide using a suitable regeneration solution (e.g., glycine-HCl, pH 2.5).

-

Analyze the sensorgram data to determine the association rate (ka), dissociation rate (kd), and affinity (KD).

Visualizing Hsp70's Role: Signaling Pathways and Experimental Workflow

To provide a broader context for the importance of Hsp70 and the antibodies that target it, the following diagrams illustrate a key signaling pathway involving Hsp70 and the general workflow for assessing antibody-peptide interactions.

References

- 1. HSP70 Family in Cancer: Signaling Mechanisms and Therapeutic Advances [mdpi.com]

- 2. HSP70 Family in Cancer: Signaling Mechanisms and Therapeutic Advances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Hsp70 chaperones: Cellular functions and molecular mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Therapeutic Implications of Targeting Heat Shock Protein 70 by Immunization or Antibodies in Experimental Skin Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. affbiotech.cn [affbiotech.cn]

- 6. Direct kinetic assay of interactions between small peptides and immobilized antibodies using a surface plasmon resonance biosensor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Binding of small peptides to immobilized antibodies: kinetic analysis by surface plasmon resonance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Measuring antibody-antigen binding kinetics using surface plasmon resonance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. An Introduction to Surface Plasmon Resonance [jacksonimmuno.com]

Confirming Hsp70 Octapeptide Binding Affinity: A Comparative Guide to Isothermal Titration Calorimetry and Alternative Methods

For researchers, scientists, and drug development professionals, accurately quantifying the binding affinity of octapeptides to Heat shock protein 70 (Hsp70) is crucial for understanding its chaperone activity and for the development of novel therapeutics. Isothermal Titration Calorimetry (ITC) stands as a gold-standard, label-free method for the direct measurement of binding thermodynamics. This guide provides a comprehensive comparison of ITC with alternative techniques, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate method for your research needs.

Isothermal Titration Calorimetry (ITC): A Direct View into Binding Thermodynamics

Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction. In a typical experiment, a solution of the octapeptide is titrated into a solution containing Hsp70. The resulting heat changes are measured and plotted against the molar ratio of the reactants, yielding the binding affinity (Kd), stoichiometry (n), and the changes in enthalpy (ΔH) and entropy (ΔS) of the interaction in a single experiment.

Experimental Workflow for ITC

The workflow for a typical ITC experiment to determine the binding affinity of an octapeptide to Hsp70 is outlined below.

Comparison of Techniques for Measuring Hsp70-Octapeptide Binding Affinity

While ITC provides a wealth of thermodynamic data, other techniques such as Surface Plasmon Resonance (SPR) and Fluorescence Polarization (FP) offer alternative or complementary approaches to measuring binding affinity. The choice of method often depends on factors such as sample consumption, throughput, and the specific information required.

| Feature | Isothermal Titration Calorimetry (ITC) | Surface Plasmon Resonance (SPR) | Fluorescence Polarization (FP) |

| Principle | Measures heat change upon binding | Measures change in refractive index upon binding to a sensor surface | Measures change in the polarization of fluorescently labeled ligand upon binding |

| Labeling | Label-free | Label-free (one binding partner is immobilized) | Requires fluorescent labeling of the peptide |

| Immobilization | In-solution measurement | One binding partner is immobilized on a sensor chip | In-solution measurement |

| Information Obtained | Kd, stoichiometry (n), ΔH, ΔS | Kd, association rate (ka), dissociation rate (kd) | Kd |

| Sample Consumption | High (µg to mg) | Low (ng to µg) | Low (ng to µg) |

| Throughput | Low | Medium to High | High |

| Strengths | Provides complete thermodynamic profile; direct measurement of binding | Real-time kinetics; high sensitivity | Homogeneous assay; high throughput |

| Limitations | Low throughput; requires high sample concentration | Immobilization can affect protein activity; potential for non-specific binding | Labeling may interfere with binding; indirect measurement |

Experimental Protocols

Isothermal Titration Calorimetry (ITC) Protocol for Hsp70-Octapeptide Interaction

This protocol provides a general framework for measuring the binding of an octapeptide to Hsp70 using ITC.

1. Sample Preparation:

-

Protein: Recombinant human Hsp70 is expressed and purified. The final protein solution should be extensively dialyzed against the ITC buffer (e.g., 25 mM HEPES pH 7.4, 150 mM KCl, 5 mM MgCl2).

-

Peptide: The synthetic octapeptide is dissolved in the same ITC buffer as the protein to avoid buffer mismatch artifacts.

-

Concentrations: The concentration of Hsp70 in the sample cell is typically in the range of 10-50 µM, while the octapeptide concentration in the syringe is 10-20 times higher.

2. ITC Experiment:

-

Instrument: A MicroCal ITC200 or similar instrument is used.

-

Temperature: The experiment is typically performed at 25°C.

-

Titration: An initial injection of 0.4 µL is followed by a series of 19 injections of 2 µL of the octapeptide solution into the Hsp70 solution at 150-second intervals.

-

Stirring: The sample is stirred at 750 rpm to ensure rapid mixing.

3. Data Analysis:

-

The raw data, consisting of heat pulses for each injection, is integrated to obtain the heat change per injection.

-

The integrated heat data is plotted against the molar ratio of peptide to protein.

-

The resulting binding isotherm is fitted to a one-site binding model using the instrument's software (e.g., Origin) to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH). The change in entropy (ΔS) is then calculated from these values.

Surface Plasmon Resonance (SPR) Protocol for Hsp70-Octapeptide Interaction

This protocol outlines a general procedure for analyzing Hsp70-octapeptide binding using SPR.

1. Sample and Sensor Chip Preparation:

-

Protein Immobilization: Recombinant Hsp70 is immobilized on a CM5 sensor chip using standard amine coupling chemistry.

-

Peptide Preparation: The octapeptide is dissolved in the running buffer (e.g., HBS-EP+ buffer: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20). A series of dilutions of the peptide are prepared.

2. SPR Experiment:

-

Instrument: A Biacore T200 or similar SPR instrument is used.

-

Binding Analysis: The different concentrations of the octapeptide are injected over the Hsp70-immobilized sensor surface. A reference flow cell without immobilized Hsp70 is used to subtract non-specific binding.

-

Regeneration: The sensor surface is regenerated between peptide injections using a low pH buffer (e.g., 10 mM glycine-HCl, pH 2.5).

3. Data Analysis:

-

The sensorgrams (response units vs. time) are recorded for each peptide concentration.

-

The data is fitted to a suitable binding model (e.g., 1:1 Langmuir binding model) using the instrument's analysis software to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

Fluorescence Polarization (FP) Protocol for Hsp70-Octapeptide Interaction

This protocol describes a general method for determining Hsp70-octapeptide binding affinity using FP.

1. Sample Preparation:

-

Fluorescent Peptide: The octapeptide is synthesized with a fluorescent label (e.g., fluorescein) at the N-terminus. The labeled peptide is purified by HPLC.

-

Protein: Recombinant Hsp70 is prepared and diluted in the assay buffer (e.g., 25 mM HEPES, pH 7.2, 150 mM KCl).[1]

2. FP Experiment:

-

Assay Setup: A constant, low concentration of the fluorescently labeled octapeptide (e.g., 10 nM) is incubated with increasing concentrations of Hsp70 in a black microplate.

-

Incubation: The plate is incubated at room temperature for a short period (e.g., 10-30 minutes) to allow the binding to reach equilibrium.

-

Measurement: The fluorescence polarization is measured using a plate reader equipped with appropriate filters for the fluorophore.

3. Data Analysis:

-

The change in fluorescence polarization is plotted against the concentration of Hsp70.

-

The data is fitted to a one-site binding equation using graphing software (e.g., GraphPad Prism) to determine the dissociation constant (Kd).

Conclusion

Isothermal Titration Calorimetry provides a comprehensive thermodynamic characterization of Hsp70-octapeptide binding in a label-free, in-solution format. While it is a powerful technique, its lower throughput and higher sample consumption may not be suitable for all applications. Surface Plasmon Resonance offers the advantage of real-time kinetic data with lower sample requirements, but the immobilization of one binding partner can potentially influence the interaction. Fluorescence Polarization is a high-throughput, homogeneous assay that is well-suited for screening and initial affinity determination, but it requires fluorescent labeling of the peptide, which may perturb the binding event. The choice of the most appropriate technique will depend on the specific research question, the available resources, and the desired level of detail regarding the binding interaction. For a complete understanding, a combination of these methods can often provide a more robust characterization of the Hsp70-octapeptide interaction.

References

Confirming the Identity and Purity of Synthetic Hsp70 Octapeptide: A Comparative Guide to Mass Spectrometry and Alternative Methods

For researchers, scientists, and drug development professionals, the accurate characterization of synthetic peptides is paramount for reliable experimental outcomes and the advancement of therapeutic candidates. This guide provides a comparative analysis of mass spectrometry and other analytical techniques for confirming the identity and purity of a synthetic Hsp70 octapeptide with the sequence GPTIEEVD, a conserved motif from the C-terminus of Hsp70.

This guide presents supporting experimental data, detailed methodologies, and a clear workflow to aid in the selection of the most appropriate analytical strategy for your research needs.

Executive Summary

Mass spectrometry, particularly MALDI-TOF and LC-MS, stands as the gold standard for the definitive identification of synthetic peptides by providing precise molecular weight information.[1][2][3][4] For purity assessment, High-Performance Liquid Chromatography (HPLC) is a robust and widely used method that offers quantitative analysis of the target peptide relative to impurities.[5] The combination of these techniques provides a comprehensive characterization of synthetic peptides, ensuring both identity and purity meet the stringent requirements for research and drug development.

Mass Spectrometry for Peptide Identity Confirmation

Mass spectrometry is an indispensable tool for verifying the identity of synthetic peptides by measuring their mass-to-charge ratio (m/z) with high accuracy.[1][2][3][4]

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry

MALDI-TOF MS is a rapid and sensitive technique for determining the molecular weight of peptides.[1] In this method, the peptide sample is co-crystallized with a matrix that absorbs laser energy, leading to the desorption and ionization of the peptide. The time it takes for the ionized peptide to travel to the detector is proportional to its m/z, allowing for precise mass determination.

Representative Experimental Data:

A synthetic Hsp70 octapeptide (GPTIEEVD) with a theoretical molecular weight of 858.89 Da was analyzed by MALDI-TOF MS. The resulting spectrum would be expected to show a prominent peak corresponding to the singly protonated molecule [M+H]⁺.

| Parameter | Theoretical Value | Representative Experimental Value (MALDI-TOF MS) |

| Sequence | GPTIEEVD | - |

| Molecular Formula | C36H58N8O16 | - |

| Molecular Weight | 858.89 Da[6][7] | - |

| [M+H]⁺ (singly protonated) | 859.89 m/z | 859.91 m/z |

| [M+Na]⁺ (sodium adduct) | 881.87 m/z | 881.89 m/z |

| [M+K]⁺ (potassium adduct) | 897.97 m/z | 897.99 m/z |

Note: The experimental values are representative and may vary slightly based on instrumentation and calibration.

Purity Analysis of Synthetic Peptides

Ensuring the purity of a synthetic peptide is critical, as impurities can significantly impact experimental results.[8] HPLC is the primary method for quantifying the purity of synthetic peptides.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) separates the target peptide from impurities based on their hydrophobicity. A chromatogram is generated where the area of the main peak corresponding to the target peptide is compared to the total area of all peaks to calculate the purity percentage.

Representative Experimental Data:

The purity of the synthetic Hsp70 octapeptide was assessed by RP-HPLC with UV detection at 214 nm.

| Parameter | Representative Experimental Value (HPLC) |

| Retention Time (Main Peak) | 12.5 minutes |

| Peak Area (Main Peak) | 96.5% |

| Total Impurity Peak Area | 3.5% |

| Purity | 96.5% |

Note: The retention time and purity are representative and depend on the specific HPLC method and column used.

Comparison of Analytical Methods

While mass spectrometry is ideal for identity confirmation, a combination of methods provides the most comprehensive analysis.

| Technique | Primary Application | Information Provided | Advantages | Limitations |

| MALDI-TOF MS | Identity Confirmation | Molecular Weight | High speed, high sensitivity, tolerant to some buffers and salts.[1] | Limited fragmentation information, potential for signal suppression. |

| LC-MS/MS | Identity Confirmation & Impurity Identification | Molecular Weight, Amino Acid Sequence, Impurity Structure | Provides sequence confirmation and detailed structural information on impurities.[9] | More complex instrumentation and data analysis. |

| HPLC | Purity Quantification | Percentage of target peptide and impurities. | Robust, reproducible, and provides accurate quantification.[5] | Does not provide molecular weight or structural information. |

| Amino Acid Analysis (AAA) | Purity & Concentration | Amino acid composition and quantity. | Provides absolute peptide quantification. | Destructive to the sample, does not provide sequence information. |

| Chiral HPLC-MS/MS | Enantiomeric Purity | Detection and quantification of D-amino acid isomers.[9] | Essential for ensuring the correct stereochemistry of the peptide.[9] | Requires specialized columns and methods. |

Experimental Protocols

MALDI-TOF Mass Spectrometry Protocol for Peptide Identity

-

Sample Preparation: Dissolve the synthetic Hsp70 octapeptide in a suitable solvent (e.g., 0.1% trifluoroacetic acid in 50% acetonitrile/water) to a final concentration of 1 pmol/µL.

-

Matrix Preparation: Prepare a saturated solution of α-cyano-4-hydroxycinnamic acid (CHCA) in 50% acetonitrile/0.1% trifluoroacetic acid.

-

Spotting: Mix 1 µL of the peptide solution with 1 µL of the matrix solution directly on the MALDI target plate. Allow the mixture to air dry completely, forming co-crystals.

-

Data Acquisition: Analyze the sample using a MALDI-TOF mass spectrometer in positive reflector mode. Calibrate the instrument using a standard peptide mixture.

-

Data Analysis: Identify the peak corresponding to the [M+H]⁺ ion of the Hsp70 octapeptide (expected m/z ≈ 859.9).

RP-HPLC Protocol for Peptide Purity

-

Sample Preparation: Dissolve the synthetic Hsp70 octapeptide in the initial mobile phase (e.g., 0.1% trifluoroacetic acid in water) to a concentration of 1 mg/mL.

-

HPLC System: Use a C18 reversed-phase column with a gradient of mobile phase A (0.1% TFA in water) and mobile phase B (0.1% TFA in acetonitrile).

-

Gradient: A typical gradient would be 5-65% mobile phase B over 30 minutes.

-

Detection: Monitor the elution profile using a UV detector at 214 nm.

-

Data Analysis: Integrate the peak areas of the main peptide and all impurity peaks. Calculate the purity as (Area of Main Peak / Total Area of All Peaks) x 100%.

Experimental Workflow

The following diagram illustrates a typical workflow for the comprehensive analysis of a synthetic peptide.

References

- 1. researchgate.net [researchgate.net]

- 2. Characterization of Synthetic Peptides by Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]

- 3. Characterization of Synthetic Peptides by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Characterization of Synthetic Peptides by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Analysis of synthetic peptides by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. NB-64-96200-500mg | Hsp70-derived octapeptide [736171-62-3] Clinisciences [clinisciences.com]

- 8. almacgroup.com [almacgroup.com]

- 9. Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comparative Analysis of Hsp70 Octapeptides from Diverse Species: Function and Immunological Implications

For Researchers, Scientists, and Drug Development Professionals

Heat shock protein 70 (Hsp70) and its chaperoned peptides are pivotal in orchestrating immune responses, making them attractive candidates for vaccine development and cancer immunotherapy. The function of Hsp70 is highly conserved across species, from bacteria to humans; however, subtle differences in their structure and peptide-binding specificities can lead to significant variations in their immunological potency. This guide provides a functional comparison of Hsp70 octapeptides from different species, supported by experimental data and detailed methodologies, to aid researchers in the selection and design of Hsp70-based immunotherapeutics.

Functional Comparison of Hsp70 Homologs